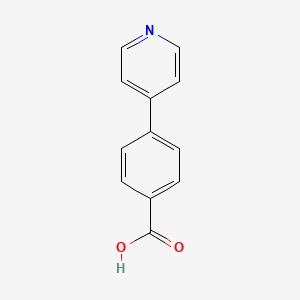

4-Pyridin-4-YL-benzoic acid

Description

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic chemistry, 4-Pyridin-4-YL-benzoic acid serves as a fundamental building block. cymitquimica.com Its rigid structure and defined points of connectivity make it an ideal candidate for the construction of complex molecular architectures. The carboxylic acid and pyridine (B92270) functionalities allow for a range of chemical transformations, enabling its incorporation into larger, more elaborate molecules.

In medicinal chemistry, this compound and its derivatives are explored for their potential as scaffolds in drug design. chembk.com The pyridine ring can interact with biological targets, while the benzoic acid moiety provides a point for further modification to enhance potency, selectivity, and pharmacokinetic properties. Researchers have investigated derivatives of this compound for their potential as kinase inhibitors, which are crucial in the development of targeted cancer therapies. vulcanchem.comacs.org

Significance as a Versatile Molecular Building Block

The true strength of this compound lies in its versatility as a molecular building block. researchgate.net Its dual functionality allows it to act as a linker or a node in the self-assembly of supramolecular structures. The pyridine nitrogen can coordinate with metal ions, while the carboxylic acid can form hydrogen bonds or also coordinate with metals. This "ditopic" nature is highly sought after in materials science.

This versatility is particularly evident in the field of metal-organic frameworks (MOFs), where it is used to create porous materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The predictable geometry of the molecule allows for the rational design of these frameworks with tailored properties. researchgate.net

Multifaceted Research Perspectives and Interdisciplinary Relevance

The study of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary relevance. In addition to organic and medicinal chemistry, it is a key player in materials science, coordination chemistry, and crystal engineering.

Research has demonstrated its use in the development of luminescent materials and sensors. researchgate.netnih.gov For instance, coordination polymers based on this ligand have been shown to exhibit interesting photoluminescent properties, with potential applications in optical devices. Furthermore, its derivatives have been investigated for their liquid crystalline properties, which are important for display technologies. tandfonline.com The ability of this single molecule to impact such diverse fields underscores its importance in contemporary scientific research.

Compound Data

| Property | Value | Source |

| IUPAC Name | 4-pyridin-4-ylbenzoic acid | nih.gov |

| Molecular Formula | C12H9NO2 | nih.govbiocompare.com |

| Molecular Weight | 199.20 g/mol | nih.gov |

| Appearance | Colorless to pale yellow crystalline powder | chembk.com |

| Solubility | Slightly soluble in water | chembk.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLGZIGLHCRIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364079 | |

| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-76-6 | |

| Record name | 4-(4-Pyridyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yl Benzoic Acid

Established Synthetic Pathways for 4-Pyridin-4-YL-benzoic acid

The primary and most widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and efficient means of forming the crucial carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. The reaction typically involves the coupling of a pyridine-containing boronic acid or its ester with a halogenated benzoic acid derivative, or vice versa.

A common approach utilizes the coupling of 4-carboxyphenylboronic acid with a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-chloropyridine. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], along with a base, such as sodium carbonate or potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water.

An alternative, though less detailed in some literature, involves the reaction of pyridine with bromotoluene to yield 4-bromo-tolylpyridine, which then undergoes a substitution reaction with benzoic acid to furnish the final product.

Table 1: Selected Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzoic acid | Pyridine-4-boronic acid | [PdCl₂(dppf)] | K₂CO₃ | Dioxane/H₂O | ~95% |

| 4-Iodobenzoic acid | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 4-Chloropyridine | 4-Carboxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good |

Advanced Derivatization and Functionalization Strategies

The carboxylic acid and pyridine functionalities of this compound provide reactive handles for a wide array of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Synthesis of Hydrazone Derivatives of this compound

Hydrazone derivatives of this compound are typically synthesized through the condensation reaction of the corresponding hydrazide with an appropriate aldehyde or ketone. The first step involves the conversion of this compound to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield 4-pyridin-4-yl-benzohydrazide. This hydrazide is then reacted with a selected aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to afford the desired hydrazone.

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazide | Aldehyde/Ketone | Solvent | Conditions | Product |

| 4-Pyridin-4-yl-benzohydrazide | Benzaldehyde | Ethanol | Reflux, cat. Acetic Acid | N'-Benzylidene-4-(pyridin-4-yl)benzohydrazide |

| 4-Pyridin-4-yl-benzohydrazide | 4-Nitrobenzaldehyde | Ethanol | Reflux | N'-(4-Nitrobenzylidene)-4-(pyridin-4-yl)benzohydrazide |

Formation of Oxadiazole Derivatives Incorporating this compound

The 1,3,4-oxadiazole (B1194373) ring system can be constructed from this compound via the corresponding hydrazide. One common method involves the reaction of 4-pyridin-4-yl-benzohydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the cyclization to the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.comchemmethod.com Alternatively, oxidative cyclization of N-acylhydrazones derived from 4-pyridin-4-yl-benzohydrazide can be achieved using various oxidizing agents. rsc.orgsemanticscholar.orgbeilstein-journals.org

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagent | Conditions | Product |

| 4-Pyridin-4-yl-benzohydrazide | Benzoic Acid / POCl₃ | Reflux | 2-Phenyl-5-(4-(pyridin-4-yl)phenyl)-1,3,4-oxadiazole |

| N'-Benzylidene-4-(pyridin-4-yl)benzohydrazide | I₂ / K₂CO₃ | DMSO, Heat | 2-Phenyl-5-(4-(pyridin-4-yl)phenyl)-1,3,4-oxadiazole |

Integration into Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

The this compound moiety can be incorporated into more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. scispace.commdpi.comresearchgate.netnih.govnih.gov The synthesis of these systems often involves multi-step sequences where this compound or its derivatives are used to construct one of the heterocyclic rings. For instance, a precursor derived from this compound could be reacted with a substituted pyrazole (B372694) to form the fused pyridine ring. The specific synthetic route can vary but generally involves condensation and cyclization reactions. scispace.commdpi.comresearchgate.netnih.gov

Introduction of Halogenated Substituents (e.g., Trifluoromethyl, Fluoro)

The introduction of halogenated groups, such as trifluoromethyl (CF₃) and fluoro (F), onto the this compound scaffold can significantly modulate its physicochemical and biological properties. Direct trifluoromethylation of the pyridine or benzene ring can be challenging, but trifluoromethyl-containing analogues can be synthesized using appropriately substituted starting materials in a Suzuki-Miyaura coupling reaction. For example, coupling 4-bromo-2-(trifluoromethyl)pyridine (B154573) with 4-carboxyphenylboronic acid would yield 4-(2-(trifluoromethyl)pyridin-4-yl)benzoic acid.

Similarly, fluoro-substituted derivatives can be prepared from fluorinated precursors. For instance, 2-fluoro-4-bromobenzoic acid can be coupled with pyridine-4-boronic acid to produce 2-fluoro-4-(pyridin-4-yl)benzoic acid.

Table 4: Synthesis of Halogenated Derivatives via Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| 4-Bromo-2-(trifluoromethyl)pyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(2-(Trifluoromethyl)pyridin-4-yl)benzoic acid |

| 2-Fluoro-4-bromobenzoic acid | Pyridine-4-boronic acid | [PdCl₂(dppf)] | K₂CO₃ | 2-Fluoro-4-(pyridin-4-yl)benzoic acid |

Preparation of Nonaflate Derivatives for Further Transformations

Aryl nonaflates are valuable intermediates in cross-coupling reactions, serving as alternatives to triflates. The preparation of a nonaflate derivative from a phenolic precursor is a common strategy. To prepare a nonaflate derivative of a this compound analogue, a hydroxyl group would first need to be introduced onto either the pyridine or the benzene ring. For example, starting with a hydroxypyridine or a hydroxybenzoic acid derivative, the Suzuki-Miyaura coupling could be performed, followed by reaction of the resulting hydroxylated biaryl with nonafluorobutanesulfonyl fluoride (B91410) (C₄F₉SO₂F) in the presence of a base to yield the corresponding nonaflate. This nonaflate can then participate in further cross-coupling reactions to introduce additional diversity.

Mechanistic Investigations of Synthetic Reactions

The formation of this compound, a biaryl compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Mechanistic investigations into these reactions, particularly through computational chemistry, provide profound insights into the reaction pathways, transition states, and the energetics involved. While direct computational studies exclusively on the synthesis of this compound are not extensively detailed in the literature, valuable mechanistic understanding can be derived from studies on closely related model reactions, such as the Suzuki coupling of 4-bromobenzoic acid with an arylboronic acid.

Computational Elucidation of Condensation Reaction Mechanisms

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this mechanism.

For a model reaction involving the coupling of 4-bromobenzoic acid, the catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. researchgate.netycdehongchem.com This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. ycdehongchem.com Following oxidative addition, the transmetalation step occurs, where the aryl group from the organoboron reagent (e.g., a pyridylboronic acid) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two aryl groups (the benzoic acid moiety and the pyridine moiety) are joined to form the C-C bond of the final product, this compound, and the palladium(0) catalyst is regenerated. ycdehongchem.com

DFT calculations on model systems reveal the influence of ligands and the support material on the catalytic activity. For instance, studies on palladium clusters supported on graphene have shown that the support is not merely a passive anchor but can act as a "solid-state ligand," influencing the charge distribution on the palladium catalyst and thereby affecting the reaction energetics. researchgate.net

Analysis of Transition States and Activation Energies

The efficiency and rate of the Suzuki-Miyaura reaction are dictated by the energy barriers of its constituent steps, particularly the activation energies of the transition states. Computational chemistry provides a powerful tool to calculate these energies and visualize the geometry of the transition states.

In a DFT study of a model Suzuki reaction for 4-bromobenzoic acid, the activation energies for the three key steps were calculated for different palladium catalysts. researchgate.net The oxidative addition of 4-bromobenzoic acid to the palladium catalyst is a critical step, and its activation energy can be significantly influenced by the nature of the catalyst. Similarly, the reductive elimination step, which leads to the formation of the final biaryl product, must overcome a specific energy barrier.

The table below presents theoretical activation energies for the key steps in a model Suzuki reaction, providing insight into the energetics of forming a biaryl compound analogous to this compound.

| Catalyst System | Reaction Step | Activation Energy (eV) |

|---|---|---|

| Pd₄ Cluster (Free) | Oxidative Addition | 0.58 |

| Transmetalation | - | |

| Reductive Elimination | 0.77 | |

| Pd₄ Cluster (Graphene-supported) | Oxidative Addition | 0.45 |

| Transmetalation | - | |

| Reductive Elimination | 0.65 |

Data derived from a computational study on a model Suzuki reaction for 4-bromobenzoic acid. researchgate.net Transmetalation energies were not explicitly detailed in this specific study.

These computational findings indicate that supporting the palladium catalyst on a material like graphene can lower the activation energies for both oxidative addition and reductive elimination, thereby enhancing the catalytic activity. researchgate.net The analysis of the transition state structures in such calculations reveals the precise atomic arrangements at the peak of the energy barrier, for instance, the elongation of the C-Br bond during oxidative addition or the approach of the two aryl groups before C-C bond formation in reductive elimination.

Coordination Chemistry and Metal Organic Materials Based on 4 Pyridin 4 Yl Benzoic Acid

Ligand Design Principles and Coordination Modes of 4-Pyridin-4-YL-benzoic acid

This compound is a bifunctional organic ligand that features a pyridine (B92270) ring and a benzoic acid moiety. This design provides two distinct coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This dual functionality is a key principle in its design, allowing it to bridge metal centers in various ways to form extended one-, two-, or three-dimensional networks.

The coordination modes of this compound are influenced by several factors, including the choice of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of any ancillary ligands. The pyridyl group typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The carboxylate group, on the other hand, can exhibit a wider range of coordination behaviors. It can coordinate to a metal ion in a monodentate, bidentate (chelating or bridging), or even a more complex bridging fashion. This versatility in the carboxylate coordination allows for the formation of diverse structural motifs.

Pyridyl–carboxylate type linking ligands are particularly interesting because they contain both a "hard" oxygen donor and a "softer" nitrogen donor. nih.gov According to the hard and soft acid-base (HSAB) theory, the harder oxygen atom is expected to coordinate preferentially to hard metal ions, while the softer nitrogen atom is expected to favor coordination with softer metal ions. nih.gov This principle can be exploited to direct the assembly of specific architectures, including d–f heterometallic coordination polymers. nih.gov

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound typically employs solvothermal or hydrothermal methods. These techniques are crucial for obtaining crystalline materials suitable for structural analysis.

Solvothermal and hydrothermal syntheses involve heating the reactants in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. This method increases the solubility of the reactants and promotes the crystallization of the product. For instance, metal-organic frameworks based on 4-(4-pyridyl)benzoate have been successfully synthesized under solvothermal conditions with various metal ions like Ni(II). researchgate.net Similarly, related coordination polymers have been prepared by heating the ligand and metal salts in solvents like methanol (B129727) or mixed solvent systems. nih.govnih.gov The choice of solvent can also influence the final structure, sometimes leading to solvatochromic properties in the resulting materials. researchgate.net

The intricate networks formed by this compound and metal ions can be simplified and classified using topological analysis. In this approach, the metal centers and ligands are reduced to nodes and linkers, respectively, to describe the underlying net. This allows for a systematic classification of the often complex coordination architectures. Common topologies observed for coordination polymers include the dia (diamondoid), pcu (primitive cubic), and sql (square lattice) nets. nih.gov For instance, a fourfold interpenetrating three-dimensional framework with a dia topology has been observed in a Cd(II) MOF. nih.gov In another example, a Ni(II) complex with a related ligand generated a two-dimensional network with an sql topology. nih.govrsc.org

| Topology | Description | Dimensionality |

| dia | Diamondoid net | 3D |

| pcu | Primitive cubic net | 3D |

| sql | Square lattice net | 2D |

Interpenetration is a common phenomenon in coordination polymers where two or more independent networks are entangled with each other. This can occur when the voids within a single network are large enough to accommodate one or more identical networks. This compound and its derivatives have been shown to form interpenetrating frameworks. For example, a Co(II) compound assembled from 4-(4-pyridyl)benzoate was found to have a 4-fold interpenetrated dia network. researchgate.net The degree of interpenetration can be influenced by factors such as the length of the ligand and the reaction conditions. The presence of interpenetration can significantly affect the properties of the material, such as its porosity and guest accessibility.

| Metal Ion | Typical Coordination Geometry | Resulting Network Topology |

| Cd(II) | Distorted pentagonal bipyramidal, Distorted octahedral | dia , pcu |

| Ni(II) | Elongated octahedral | sql |

| Co(II) | Not specified in detail | dia (interpenetrated) |

Functional Metal-Organic Frameworks (MOFs) Incorporating this compound

The bifunctional nature of this compound, featuring both a carboxylate group and a pyridine ring, makes it a versatile building block in the construction of functional metal-organic frameworks (MOFs). This ligand, also known as 4-(4-pyridyl)benzoic acid (4,4'-pba), facilitates the formation of diverse network topologies with tunable properties, leading to applications in areas such as chemical sensing, catalysis, and gas separation. The strategic incorporation of this compound into MOF architectures gives rise to materials with unique thermo- and solvatochromic behaviors, notable luminescence, and potential for electrocatalytic applications and gas adsorption.

Thermo- and Solvatochromic Properties of MOF Systems

Metal-organic frameworks constructed from this compound have demonstrated pronounced chromotropic properties, exhibiting color changes in response to temperature (thermochromism) and solvent environments (solvatochromism). These phenomena are often linked to alterations in the coordination geometry of the metal centers or changes in the guest molecules within the framework's pores.

A notable example involves two isostructural 2D-coordination networks, [Co₄(4,4'-pba)₈]n·[(DMF)₃·(EtOH)₀.₂₅·(H₂O)₄]n and [Ni₄(4,4'-pba)₈]n·[(DMF)₃.₅·(EtOH)·(H₂O)₁.₅]n, synthesized via solvothermal methods. nih.govnih.gov These frameworks are characterized by large channels that constitute approximately 47% of the unit cell volume. nih.gov Both the cobalt and nickel-based MOFs undergo water-induced phase transformations that are accompanied by a distinct color change, a phenomenon confirmed through thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD). nih.govnih.gov

The cobalt-based framework, in particular, displays striking solvatochromism, with its crystals adopting a range of colors depending on the included solvent. nih.govnih.gov This behavior has been systematically investigated using TGA, XRPD, and UV-vis spectrophotometry. The observed color changes are attributed to the interaction of different solvent molecules with the cobalt centers, which influences their coordination environment and, consequently, their d-d electronic transitions.

Table 1: Solvatochromic Behavior of a Cobalt-based MOF with this compound

| Solvent | Observed Color |

| Dimethylformamide (DMF) | Purple |

| Water | Pink |

| Ethanol | Blue |

| Acetone | Blue-green |

Data compiled from studies on the solvatochromic properties of cobalt coordination networks with this compound. nih.govnih.gov

Luminescent Behavior of Coordination Compounds

Coordination compounds of this compound, particularly those involving d¹⁰ metal ions like Zn(II), often exhibit significant luminescence. The ligand's aromatic rings can facilitate energy transfer to the metal center or act as the primary luminophore, with the framework structure influencing the emission properties.

A prime example is a zinc(II) coordination polymer, [Zn(C₁₂H₈NO₂)(HCOO)]n, which was synthesized in situ and features 4-(pyridin-4-yl)benzoate bridges. nih.gov This two-dimensional layered structure demonstrates significantly enhanced solid-state luminescence compared to the free this compound ligand. nih.gov The polymer exhibits a red shift in its emission spectrum, a phenomenon often associated with the increased rigidity and planarity of the ligand upon coordination to the metal center, which reduces non-radiative decay pathways. nih.gov

The luminescent properties of such MOFs open avenues for their application as chemical sensors. For instance, the quenching or enhancement of luminescence upon interaction with specific analytes can form the basis of a sensing mechanism. Coordination polymers based on similar pyridinephenyl bifunctional ligands have shown excellent performance in sensing Fe³⁺ cations, Cr₂O₇²⁻/CrO₄²⁻ anions, and certain antibiotics in aqueous solutions. rsc.org While specific sensing applications for a this compound-based zinc polymer have not been detailed, its enhanced luminescence suggests a strong potential for development in this area. nih.gov

Table 2: Luminescence Properties of a Zn(II) Coordination Polymer with this compound

| Property | Observation |

| Emission Maximum (Solid State) | Red-shifted compared to the free ligand |

| Luminescence Intensity | Significantly enhanced upon coordination |

| Potential Applications | Chemical sensing, optoelectronic devices |

Based on the reported characteristics of [Zn(C₁₂H₈NO₂)(HCOO)]n. nih.gov

Electrocatalytic Applications, with a Focus on Water Splitting

While specific studies detailing the use of MOFs constructed from this compound for electrocatalytic water splitting are not yet prevalent, the structural motifs and components of such frameworks suggest their potential in this application. MOFs are increasingly investigated as electrocatalysts due to their high surface areas, tunable porosity, and the uniform distribution of active metal sites. mdpi.com

The pyridine moiety in this compound can play a crucial role in the formation of 2D MOF structures, which are particularly advantageous for electrocatalysis as they can provide a high density of accessible active sites. mdpi.com For instance, pyridine has been used as a molecular regulator to promote the formation of 2D MOF nanosheets by inhibiting vertical crystal growth. mdpi.com MOFs containing transition metals like nickel, cobalt, and iron, coordinated to nitrogen-containing ligands, are of particular interest for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), the two half-reactions of water splitting.

Prospects for Gas Adsorption and Separation

The inherent porosity and tunable pore sizes of MOFs make them promising candidates for gas adsorption and separation. unt.edursc.org Although detailed gas adsorption studies on MOFs synthesized specifically from this compound are limited in the literature, the characteristics of the ligand allow for predictions of their potential.

The length and rigidity of the this compound linker can be exploited to create frameworks with specific pore dimensions suitable for separating gas molecules based on size (molecular sieving). Furthermore, the presence of the nitrogen atom in the pyridine ring can introduce polarity into the framework, potentially enhancing the selective adsorption of polar gases like CO₂ over nonpolar gases such as CH₄ or N₂ through dipole-quadrupole interactions.

A review of MOFs based on pyridylbenzoate ligands, including this compound, highlights that these materials exhibit interesting properties that could be relevant to gas adsorption, such as breathing behavior, where the framework undergoes structural changes upon guest uptake. researchgate.net This flexibility can lead to highly selective gas separation. The design of interpenetrated frameworks using this ligand could also lead to materials with tailored pore sizes for specific gas separation applications.

Heterometallic Coordination Polymers and Polyoxometalate Hybrids

The dual coordination sites of this compound—the "hard" carboxylate and the "softer" pyridine nitrogen—make it an excellent candidate for constructing heterometallic coordination polymers. This allows for the selective coordination of different metal ions to the distinct donor sites, based on Hard and Soft Acid and Base (HSAB) theory. For example, a harder metal cation could preferentially bind to the carboxylate oxygen atoms, while a softer metal cation could coordinate to the pyridine nitrogen. This approach can lead to ordered bimetallic arrays with potentially synergistic properties. A similar strategy has been employed with other ditopic ligands, combining a pyridine donor with a different functional group to create one-dimensional heterometallic polymers. nih.gov

Furthermore, this compound can be used to functionalize and bridge inorganic clusters like polyoxometalates (POMs), creating organic-inorganic hybrid materials. POMs are large, anionic metal-oxide clusters that possess a range of catalytic and electronic properties. By linking POMs with organic ligands like this compound, it is possible to construct extended frameworks with combined functionalities. For instance, pyridinecarboxylate ligands have been successfully incorporated into POM-based hybrid compounds, where they coordinate to transition metal ions that, in turn, interact with the POM clusters. nih.govrsc.org These hybrid materials have shown promise in areas such as photocatalysis and electrocatalysis. nih.govrsc.org

Supramolecular Chemistry and Crystal Engineering with 4 Pyridin 4 Yl Benzoic Acid

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures with 4-pyridin-4-yl-benzoic acid is primarily dictated by the predictable and robust nature of the hydrogen bond between the carboxylic acid group and the pyridyl nitrogen atom. This interaction serves as a primary synthon, a reliable and recurring pattern of association, guiding the self-assembly of the molecules into extended, well-defined structures.

The self-assembly process is a spontaneous organization of molecules into stable, structurally well-defined aggregates. In the case of this compound, the strong and directional O-H···N hydrogen bond is the principal driving force for the formation of one-dimensional (1D) chains. nih.gov These chains can further organize into higher-order structures through weaker non-covalent interactions, leading to the formation of two-dimensional (2D) sheets or complex three-dimensional (3D) networks. The linear geometry of the molecule, with the donor and acceptor groups at opposite ends, facilitates the formation of these extended, non-covalent polymers.

Analysis of Non-Covalent Interactions in Solid-State Structures

The stability and ultimate three-dimensional arrangement of crystalline this compound and its derivatives are governed by a delicate interplay of various non-covalent interactions. A comprehensive understanding of these forces is crucial for the rational design of materials with desired properties.

Comprehensive Studies of Hydrogen Bonding Networks (O-H···N, N-H···N, Carboxyl-Pyridyl Synthons)

The most prominent and structurally defining interaction in the solid-state structures involving this compound is the O-H···N hydrogen bond, which forms the classic carboxyl-pyridyl heterosynthon. This interaction is highly reliable and is observed in the vast majority of cocrystals formed between carboxylic acids and pyridines. acs.org

In the crystal structure of the closely related isomer, 3-(4-pyridyl)benzoic acid, the intermolecular O-H···N hydrogen bonds are the primary interactions linking neighboring molecules into infinite chains. nih.gov The geometric parameters of this hydrogen bond have been determined through single-crystal X-ray diffraction, providing valuable insight into the strength and directionality of this interaction.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N | 0.82 | 1.83 | 2.6526 (18) | 178 |

Table 1: Hydrogen-bond geometry for 3-(4-pyridyl)benzoic acid, a structural isomer of the title compound. Data sourced from a study on its crystal structure. nih.gov

Exploration of π-π Stacking Interactions

Aromatic π-π stacking interactions are another critical non-covalent force that contributes to the stabilization of the crystal structures of this compound and its derivatives. nih.gov These interactions occur between the electron-rich π-systems of the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. The geometry of these interactions can vary, including face-to-face and offset arrangements, and they are crucial in determining the close packing of the aromatic moieties.

In cocrystals of related systems, such as those involving (E)-1,2-bis(pyridin-4-yl)ethene and alkoxybenzoic acids, π-π interactions with centroid-centroid distances ranging from 3.546 (2) to 3.909 (2) Å have been observed to link the primary hydrogen-bonded units into columnar structures. iucr.org These distances are indicative of significant attractive interactions that help to consolidate the three-dimensional architecture. The interplay between hydrogen bonding and π-π stacking is a key element in the crystal engineering of these systems.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of the close contacts.

For a cocrystal of N,N′-bis[(pyridin-4-yl)methyl]ethanediamide with 3-chlorobenzoic acid, a system containing similar functionalities, Hirshfeld surface analysis revealed the dominant contributions to the crystal packing. The analysis showed that H···H, H···O/O···H, and H···C/C···H contacts are the most significant, highlighting the importance of van der Waals forces and weaker hydrogen bonds in addition to the primary O-H···N interaction.

| Contact Type | Contribution (%) |

| H···H | 28.5 |

| H···O/O···H | 23.2 |

| H···C/C···H | 23.3 |

| H···Cl/Cl···H | 10.0 |

| C···Cl/C···Cl | 6.2 |

Table 2: Percentage contributions of various intermolecular contacts to the Hirshfeld surface for a cocrystal of N,N′-bis[(pyridin-4-yl)methyl]ethanediamide and 3-chlorobenzoic acid. nih.gov

Cocrystal Formation and Structural Landscape Exploration with 4-Substituted Benzoic Acids and Pyridines

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for forming cocrystals with other molecules, particularly with other 4-substituted benzoic acids and pyridines. Cocrystallization is a technique used to design new solid forms of compounds with potentially improved physicochemical properties.

The formation of cocrystals or salts in these systems is often correlated with the difference in pKa values (ΔpKa) between the pyridine and the carboxylic acid. Generally, a ΔpKa of less than 0 is expected to result in a cocrystal, while a ΔpKa greater than 3.75 typically leads to salt formation. The region in between is an area of uncertainty where either form may be observed.

Engineering of Highly Ordered 2D Molecular Assemblies

The self-assembly properties of this compound and related molecules can be exploited to engineer highly ordered two-dimensional (2D) molecular assemblies on solid surfaces. These 2D structures are of great interest for applications in nanoscience and materials science, including the development of functional surfaces and molecular electronics.

Scanning tunneling microscopy (STM) is a key technique for visualizing and characterizing these 2D assemblies at the liquid-solid interface. nih.gov Studies on other carboxylic acid derivatives have shown that they can form various well-ordered nanostructures, such as linear chains and lamellar or tetragonal networks, driven by intermolecular hydrogen bonding. nih.gov By controlling the experimental conditions, such as the solvent and the substrate, it is possible to influence the resulting 2D architecture. The linear and rigid nature of this compound makes it a promising candidate for the bottom-up fabrication of well-defined and predictable 2D supramolecular patterns on surfaces.

Computational and Theoretical Chemistry of 4 Pyridin 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of molecules. For a compound like 4-pyridin-4-yl-benzoic acid, several key methods are employed.

Density Functional Theory (DFT): This is a workhorse method in computational chemistry, balancing accuracy and computational cost. Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good starting point for more complex calculations. However, it does not account for electron correlation, which can be significant. It is often used for initial geometry optimizations and as a basis for higher-level theories.

Møller–Plesset Perturbation Theory (MP2): This method incorporates electron correlation at the second-order perturbation level, offering improved accuracy over HF, particularly for intermolecular interactions and systems where electron correlation is important.

These computational methods form the basis for the specific analyses detailed in the following subsections.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms.

For this compound, a key parameter is the dihedral angle between the pyridine (B92270) and benzoic acid rings. Due to steric hindrance between the ortho-hydrogens on each ring, a completely planar conformation is generally not the most stable. Computational studies on its isomer, 3-(4-pyridyl)benzoic acid, have shown a dihedral angle of 32.14° between the two aromatic rings from X-ray crystallography. researchgate.net A similar non-planar, twisted conformation would be expected for this compound.

A thorough conformational analysis would involve rotating the bond connecting the two rings and calculating the energy at each step to map the potential energy surface. This would identify the global energy minimum conformation as well as any local minima and the energy barriers between them. The optimized geometry provides crucial data on bond lengths and bond angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific study on this molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (inter-ring) | 1.49 |

| C=O (carbonyl) | 1.21 | |

| C-O (hydroxyl) | 1.36 | |

| C-N (pyridine) | 1.34 | |

| Bond Angles (°) | C-C-C (inter-ring) | 121.0 |

| O=C-O (carboxyl) | 123.0 | |

| C-N-C (pyridine) | 117.0 |

| Dihedral Angle (°) | C-C-C-C (inter-ring)| ~30-40 |

Simulated Vibrational Spectroscopy (FT-IR, FT-Raman)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be used to simulate the FT-IR and FT-Raman spectra. By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. actascientific.comresearchgate.net

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the FT-IR spectrum around 3000 cm⁻¹.

C=O stretching of the carbonyl group, a strong absorption expected around 1700 cm⁻¹.

C-N stretching vibrations within the pyridine ring.

C-H stretching from both aromatic rings.

Ring breathing modes for both the pyridine and benzene (B151609) rings.

The potential energy distribution (PED) is often calculated to quantify the contribution of each internal coordinate to a given normal mode, providing a precise assignment for each vibrational band. nih.gov

Table 2: Illustrative Vibrational Frequencies for Key Modes of this compound Note: This table illustrates expected frequency ranges and is not based on a specific calculation for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 2800-3300 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| C=O Stretch | 1680-1720 | Very Strong | Medium |

| C=C/C=N Ring Stretch | 1400-1600 | Strong | Strong |

| C-O Stretch | 1210-1320 | Strong | Medium |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings, and the LUMO is a π*-antibonding orbital. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Representative FMO Data from DFT Calculations Note: Values are illustrative and not from a specific study on this molecule.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be the most positive region.

Neutral Regions (Green): These areas have a relatively neutral potential, typically found over the carbon-hydrogen framework of the aromatic rings.

The MEP map provides a clear, intuitive picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). tandfonline.com The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction.

For this compound, key NBO interactions would likely include:

Delocalization of the lone pair electrons from the pyridine nitrogen (LP(N)) into the π* antibonding orbitals of the pyridine ring.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the carbonyl group.

Hyperconjugative interactions involving the lone pairs of the oxygen atoms and the adjacent σ* and π* orbitals.

These analyses provide deep insights into the electronic stabilization of the molecule and the nature of its conjugated system.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. Computational methods can predict key NLO properties.

The response of a molecule to an external electric field (E) is described by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response. Large values of β are desirable for applications in technologies like frequency doubling of light.

These properties can be calculated using quantum chemical methods, often employing a finite-field approach. dtic.mil Calculations for similar donor-π-acceptor molecules have shown that DFT methods can provide reliable predictions of NLO properties. tandfonline.com For this compound, the electron-withdrawing carboxylic acid group and the pyridine ring system could facilitate charge transfer, potentially leading to a significant NLO response.

Table 4: Illustrative Calculated NLO Properties for this compound Note: Values are illustrative and not from a specific study on this molecule.

| Property | Symbol | Predicted Value |

|---|---|---|

| Dipole Moment | μ | ~3-5 D |

| Mean Polarizability | α | ~150-200 a.u. |

Thermodynamic and Kinetic Studies of Reaction Mechanisms

The study of reaction mechanisms through computational chemistry involves the exploration of potential energy surfaces to identify transition states and intermediates, thereby elucidating the pathways of chemical transformations. This analysis allows for the distinction between thermodynamic and kinetic control of a reaction. Thermodynamic control refers to conditions where the product distribution is governed by the relative stability of the products, favoring the most stable isomer. In contrast, kinetic control occurs when the product distribution is determined by the rates of formation, favoring the product formed via the lowest energy barrier. youtube.comlibretexts.orgkhanacademy.orgkhanacademy.org

For a molecule such as this compound, several types of reactions could be of mechanistic interest, including:

Reactions involving the carboxylic acid group, such as esterification or amidation.

Reactions at the pyridine nitrogen, such as protonation or N-oxide formation.

Electrophilic or nucleophilic aromatic substitution on either the pyridine or the benzene ring.

| Parameter | Significance | Computational Method |

| Activation Energy (ΔG‡) | Determines the reaction rate (kinetics). A lower activation energy corresponds to a faster reaction. | DFT transition state search (e.g., QST2/QST3 or Berny optimization). |

| Reaction Energy (ΔG_rxn) | Determines the position of equilibrium (thermodynamics). A negative value indicates a spontaneous reaction. | DFT energy calculations of optimized reactant and product structures. |

Advanced Analysis of Intermolecular Interactions

The solid-state structure and properties of this compound are heavily influenced by a variety of intermolecular interactions. This bifunctional molecule, containing both a hydrogen bond donor (the carboxylic acid group) and a hydrogen bond acceptor (the pyridine nitrogen), is capable of forming strong and directional interactions that dictate its crystal packing. Computational methods provide a quantitative understanding of these non-covalent forces.

The primary intermolecular interaction in crystals of similar acid-pyridine compounds is the robust O-H···N hydrogen bond formed between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of another. acs.orgnih.govnih.gov In addition to this strong interaction, weaker C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings are also crucial in stabilizing the three-dimensional crystal lattice. nih.govresearchgate.net

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds.

Density Functional Theory (DFT) calculations can be employed to determine the energies of these interactions. By calculating the interaction energy of molecular dimers extracted from the crystal structure, the relative strengths of different non-covalent bonds can be compared. rsc.org For instance, the interaction energy of a π-stacked dimer can be calculated and analyzed to understand the contribution of dispersion and electrostatic forces. rsc.org

A detailed quantitative analysis of the non-covalent interactions in co-crystals of various benzoic acids and pyridine derivatives reveals the following typical contributions: nih.gov

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

| O-H···N Hydrogen Bond | Strong, directional interaction between the carboxylic acid proton and the pyridine nitrogen. acs.orgnih.govnih.gov | Dominant feature in Hirshfeld surface analysis, often appearing as prominent red regions. |

| π-π Stacking | Attraction between the electron clouds of the benzene and pyridine rings. | Contributes significantly to the crystal packing, with inter-centroid distances typically around 3.7 Å. nih.gov |

| C-H···O Hydrogen Bond | Weaker interactions involving aromatic C-H donors and carbonyl oxygen acceptors. | Visible as fainter spots on the Hirshfeld surface. |

These computational analyses are critical for understanding the supramolecular chemistry of this compound and for the rational design of co-crystals with desired physical and chemical properties.

Spectroscopic Property Prediction (UV-Vis, NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

UV-Vis Spectroscopy

The electronic absorption spectra (UV-Vis) of organic molecules are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and reliable method for predicting these spectra. arxiv.orgnih.govmdpi.com The calculation typically involves first optimizing the ground-state geometry of the molecule using DFT, followed by a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

The predicted excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate a theoretical UV-Vis spectrum. While specific TD-DFT calculations for this compound are not prominently reported, studies on analogous aromatic acids and pyridine derivatives show that modern DFT functionals can predict the wavelength of maximum absorption (λmax) with reasonable accuracy, often within 20-30 nm of experimental values. researchgate.net

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts (δ) through ab initio and DFT methods is a valuable tool for assigning complex spectra and confirming molecular structures. nih.govrug.nlresearchgate.net The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, which is implemented in many quantum chemistry software packages. modgraph.co.uktandfonline.com

The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set).

Performing a GIAO NMR calculation on the optimized structure to compute the absolute isotropic shielding values for each nucleus.

Converting the calculated shielding values to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

Although specific GIAO calculations for this compound are not found in the reviewed literature, the methodology is well-established for a vast range of organic molecules, including those containing pyridine and benzoic acid moieties. researchgate.netresearchgate.net The accuracy of predicted ¹H and ¹³C chemical shifts is generally high, with typical errors of less than 0.2 ppm for protons and 2-3 ppm for carbons in many cases. modgraph.co.uk

Below is an illustrative table of how predicted NMR data would be presented, based on typical results for similar compounds.

| Nucleus | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) (GIAO/B3LYP/6-31G)* |

| Carboxylic Acid ¹H | 12.0 - 13.0 | ~12.5 |

| Aromatic ¹H (Benzene Ring) | 7.5 - 8.2 | ~7.6 - 8.3 |

| Aromatic ¹H (Pyridine Ring) | 7.4 - 8.7 | ~7.5 - 8.8 |

| Carboxylic Acid ¹³C | 165 - 175 | ~170 |

| Aromatic ¹³C | 120 - 155 | ~122 - 158 |

The synergy between computational prediction and experimental measurement is a powerful paradigm in modern chemical research, enabling a deeper understanding of molecular structure and properties.

Bioactivity and Medicinal Chemistry Applications of 4 Pyridin 4 Yl Benzoic Acid Derivatives

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for understanding and predicting how a ligand, such as a derivative of 4-pyridin-4-yl-benzoic acid, might interact with a biological target, typically a protein or enzyme.

Computational docking studies are pivotal in elucidating the specific binding modes of this compound derivatives with their biological targets. These in silico methods model the interactions at the molecular level, providing insights into the forces that stabilize the ligand-receptor complex. For instance, in the development of novel anti-HIV-1 agents, molecular docking was used to determine how a series of 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives bind to the gp41 protein, a critical component of the HIV entry machinery. The studies revealed that the inhibitory activity of these compounds could be attributed to a combination of electrostatic and hydrophobic interactions, as well as the formation of additional hydrogen bonds within the gp41 binding site.

Similarly, docking and molecular dynamics have been employed to study N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1), a target for cardiovascular disease. nih.gov These simulations identified critical interactions, such as hydrogen bonds with key residues like M156 in the hinge loop and the catalytic lysine (B10760008) K105, which are crucial for the stabilization of the inhibitor in the active site. nih.gov The analysis of such binding modes is essential for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. nih.govniscpr.res.in

Table 1: Predicted Interactions of Benzoic Acid Derivatives with Target Proteins from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Predicted Affinity (Binding Energy) |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | M156, K105 | Hydrogen bonding, Hydrophobic interactions | Not specified |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) | Carbonic Anhydrase (3FFP) | Not specified | Not specified | -9.4 kcal/mol |

Computational screening, particularly high-throughput virtual screening (HTVS), is a powerful strategy for identifying novel biological targets for a given chemical scaffold or, conversely, finding new active compounds for a specific target from large chemical libraries. nih.gov This approach allows for the rapid and cost-effective evaluation of vast numbers of compounds against the structures of potential protein targets.

The process often involves docking a library of small molecules into the binding site of a target protein to predict their binding affinity. For example, a high-throughput computational screening of the ChemBridge chemical library was successfully used to identify a novel dual inhibitor for EGFR and HER2, two kinases implicated in gastric cancers. nih.gov This methodology, while not directly involving this compound in this specific study, demonstrates the principle of how this scaffold could be screened against a wide array of biological targets to uncover new therapeutic applications. nih.gov Techniques like scaffold hopping and virtual screening are used to design and identify new molecular structures with potentially improved activity against a target, as demonstrated in the search for mIDH1 inhibitors. mdpi.com

Exploration in Drug Discovery Pipelines

The this compound framework is increasingly recognized for its potential in drug discovery, serving as a versatile starting point for the development of new therapeutic agents.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable template for drug design. ufrj.br The pyridine (B92270) ring is considered one such privileged structure, known for its presence in numerous therapeutic agents and its ability to improve properties like water solubility and metabolic stability in drug candidates. nih.gov

The this compound structure combines the features of both pyridine and benzoic acid, offering multiple points for chemical modification and interaction with biological receptors. Its utility as a basic structure for drug design has been noted. Research into derivatives has shown this framework to be a promising scaffold for developing novel anti-HIV-1 agents. The pyridine motif itself is a key component in a wide range of compounds with diverse pharmacological activities, further cementing its status as an attractive and privileged scaffold in drug discovery. nih.gov

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Derivatives of this compound have shown significant promise in addressing this challenge, particularly against drug-resistant Gram-positive pathogens.

A notable example involves a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, which have demonstrated potent activity against staphylococci and enterococci. nih.gov Certain compounds from this series exhibited minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. acs.org These compounds were found to be bactericidal and were also effective at inhibiting and eradicating bacterial biofilms. nih.gov Importantly, studies showed that bacteria developed minimal resistance to these compounds over multiple passages. nih.gov The proposed mechanism of action for these leads is the permeabilization of the bacterial cell membrane. nih.gov The low MIC values combined with low cytotoxicity suggest these derivatives are suitable candidates for further development as treatments for infections caused by resistant bacteria. acs.org

Table 2: Antimicrobial Activity of Fluorophenyl-Derived Pyrazole (B372694) Benzoic Acid Derivatives against MRSA

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| N,N-Bisphenyl derivative (5) | S. aureus ATCC 33591 (MRSA) | 0.78 |

| N,N-Bisphenyl derivative (5) | S. aureus ATCC 33592 (MRSA) | 0.78 |

| N,N-Bisphenyl derivative (5) | S. aureus ATCC 700699 (MRSA) | 0.78 |

| 3-Chloro-2-fluoro derivative (13) | Antibiotic-resistant strains | 0.78 |

| 4-Nitro substitution (17) | Some tested strains | 0.78 |

Data sourced from a study on fluorophenyl-derived pyrazole derivatives. acs.org

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel crucial for regulating salt and water balance across cell membranes. nih.gov Drug discovery efforts have focused on developing CFTR modulators, which are small molecules designed to correct the function of the defective protein. cff.org These modulators are broadly classified as "correctors," which help the misfolded CFTR protein achieve the correct shape and traffic to the cell surface, and "potentiators," which hold the channel open to allow chloride ions to flow through. cff.org

The benzoic acid moiety is a key structural feature in the development of some CFTR modulators. A prime example is the discovery of ABBV/GLPG-2222, a potent CFTR corrector with a complex structure that includes a benzoic acid group: 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid. nih.gov The development of this compound highlights the importance of the benzoic acid scaffold in designing molecules that can effectively modulate the CFTR pathway. nih.gov While research has also investigated other benzoic acid derivatives like 5-nitro-2-(3-phenylpropylamino)benzoate as CFTR potentiators, the exploration of the this compound scaffold specifically for this purpose represents an area of potential future research. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Functionalization

Future research is increasingly focused on developing more sophisticated synthetic methodologies to introduce a wide array of functional groups onto the 4-Pyridin-4-YL-benzoic acid scaffold. These efforts are aimed at fine-tuning the electronic, steric, and chemical properties of the molecule for specific applications.

One promising avenue is the application of modern cross-coupling reactions, which have become powerful tools for C-C and C-N bond formation. nih.gov While traditional methods are effective for the synthesis of the basic this compound structure, advanced techniques can enable the introduction of diverse substituents. For instance, the Suzuki-Miyaura coupling could be further exploited to append various aryl or heteroaryl groups to either the pyridine (B92270) or the benzoic acid ring, assuming appropriate pre-functionalization with halides or boronic esters. mdpi.com Similarly, the Buchwald-Hartwig amination offers a pathway to introduce substituted amines, significantly broadening the chemical space of accessible derivatives. nih.gov

Furthermore, the direct C-H functionalization of the pyridine ring represents a highly atom-economical and efficient strategy for creating novel derivatives. nih.govrsc.org Transition-metal catalyzed C-H activation could allow for the regioselective introduction of alkyl, aryl, or other functional groups at positions that are not readily accessible through classical methods. nih.govnih.gov This approach would bypass the need for pre-functionalization, streamlining the synthesis of complex molecules.

The development of these novel synthetic strategies will be crucial for creating a library of this compound derivatives with tailored properties, paving the way for their application in a wider range of advanced materials and biological systems.

Advanced Design and Synthesis of Functional Metal-Organic Materials

The use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers is a well-established field. However, future research is moving beyond the synthesis of simple porous structures towards the rational design of highly functional materials with specific applications in mind.

By judiciously modifying the this compound linker, it is possible to control the topology, pore size, and chemical environment of the resulting MOF. For example, introducing nitro groups has been shown to influence the coordination geometry of the metal ions and the final framework topology. Functionalization of the linker can also impart new properties to the MOF, such as enhanced gas sorption selectivity, catalytic activity, or sensing capabilities.

A key area of future development is the design of MOFs with dynamic properties. This includes "breathing" MOFs that can change their structure in response to external stimuli such as guest molecules, temperature, or light. Additionally, the incorporation of functional groups capable of specific molecular recognition will lead to the development of highly selective chemical sensors. The exploration of mixed-ligand systems, where this compound is used in conjunction with other organic linkers, will also open up possibilities for creating more complex and functional MOFs.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the fundamental properties of this compound is essential for its rational application in advanced materials and systems. Future research will increasingly rely on an integrated approach that combines experimental characterization with computational modeling.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy can provide valuable insights into the molecular structure, bonding, and electronic properties of this compound and its derivatives. ucl.ac.uk These experimental data can be complemented by quantum chemical calculations, such as density functional theory (DFT), to provide a more detailed picture of the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution. researchgate.netactascientific.comresearchgate.net

This combined approach is particularly powerful for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the self-assembly of these molecules in the solid state and in solution. ucl.ac.uk By correlating experimental observations with computational models, researchers can gain a predictive understanding of how molecular-level properties translate to the macroscopic behavior of materials incorporating this compound. This knowledge will be invaluable for the in-silico design of new materials with desired properties.

Translational Research Bridging Fundamental Chemistry to Biomedical Applications

The unique structural features of this compound and its derivatives make them attractive candidates for various biomedical applications. Future research will focus on translating the fundamental chemistry of these compounds into tangible solutions for healthcare challenges.

One area of significant potential is in drug discovery. The pyridine and benzoic acid moieties are common pharmacophores found in many biologically active molecules. Derivatives of this compound could be designed as inhibitors for specific enzymes, such as influenza neuraminidase or carbonic anhydrases. nih.govmdpi.com The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

Another promising direction is the development of targeted drug delivery systems. The carboxylic acid group can be used to attach therapeutic agents, while the pyridine moiety can be functionalized with targeting ligands that recognize specific cell surface receptors. This would allow for the selective delivery of drugs to diseased tissues, minimizing off-target side effects. Furthermore, the ability of this compound to form coordination complexes with metal ions could be exploited for the development of diagnostic imaging agents.

Exploration of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the this compound framework opens up new possibilities for applications in stereoselective catalysis, chiral separations, and chiroptical materials. Future research will focus on the development of efficient enantioselective synthetic methods to access chiral derivatives of this compound.

Modern asymmetric catalysis offers a range of powerful tools for the enantioselective synthesis of chiral molecules. nih.gov For example, asymmetric hydrogenation or transfer hydrogenation could be used to create chiral centers in derivatives of this compound. rsc.org The development of chiral ligands for metal-catalyzed cross-coupling reactions could also enable the enantioselective synthesis of atropisomeric biaryl derivatives.

Once synthesized, the chiroptical properties of these new chiral molecules can be investigated using techniques such as circular dichroism (CD) spectroscopy. rsc.org These chiral derivatives could find applications as chiral ligands in asymmetric catalysis, as chiral stationary phases for enantioselective chromatography, or as building blocks for chiral MOFs with applications in enantioselective separations and catalysis.

Expansion into New Materials Science Applications Beyond Established Frameworks

While the application of this compound in MOFs is well-established, its versatile structure suggests potential for use in a broader range of materials science applications. Future research is expected to explore these new and exciting avenues.

One area of interest is the development of liquid crystals. The rigid, rod-like structure of this compound makes it a suitable mesogenic unit. By attaching flexible alkyl chains to the core structure, it may be possible to design novel liquid crystalline materials with interesting phase behavior and electro-optical properties.

Another emerging application is in the field of nonlinear optics (NLO). Organic molecules with extended π-conjugated systems and donor-acceptor character can exhibit large NLO responses, making them suitable for applications in optical communications and data storage. samaterials.comfrontiersin.org By functionalizing the this compound core with electron-donating and electron-withdrawing groups, it may be possible to create new NLO materials.

Q & A

Q. What synthetic methodologies are commonly employed for 4-pyridin-4-yl-benzoic acid, and how can purity be optimized?

The synthesis of this compound typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between pyridinyl boronic acids and brominated benzoic acid derivatives. Post-synthesis purification often employs recrystallization using mixed solvents (e.g., ethanol/water) to enhance crystallinity and purity. Characterization via -NMR and IR spectroscopy confirms functional group integrity, while elemental analysis validates stoichiometry. For crystalline samples, X-ray diffraction (XRD) using SHELXL for refinement ensures structural accuracy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone.

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch, ~1700 cm) and pyridinyl (C=N stretch, ~1600 cm) groups.

- XRD : Single-crystal diffraction with SHELXL refinement to resolve bond lengths, angles, and packing motifs. Programs like WinGX facilitate data processing and visualization .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what structural features enhance stability?

this compound acts as a bifunctional ligand, leveraging its pyridinyl N-atom for metal coordination and carboxylic acid group for hydrogen bonding. In copper(I) alkynyl cluster-based polymers (CACPs), it bridges metal centers to form 2D/3D frameworks. The rigidity of the benzoic acid moiety and π-π stacking between pyridinyl rings enhance thermal stability. Structural diversity arises from variations in metal nodes (e.g., Cu) and secondary ligands, as demonstrated in multidimensional frameworks .

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?

Contradictions in XRD data may arise from disordered solvent molecules or twinning. SHELXL’s advanced features, such as:

- TWIN/BASF commands : For modeling twinned crystals.

- SIMU/ISOR restraints : To manage anisotropic displacement parameters.

- DFIX/SADI constraints : To refine bond lengths/angles against prior chemical knowledge. Validation tools like ADDSYM in WinGX detect missed symmetries, ensuring accurate space group assignment .

Q. What computational methods predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Software like Gaussian or ORCA integrates crystallographic data to optimize geometries. Predicted properties align with experimental UV-Vis spectra and redox behavior, aiding in designing photoresponsive materials or catalysts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro